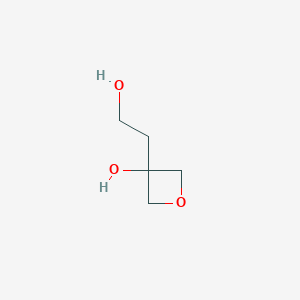

3-(2-Hydroxyethyl)oxetan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

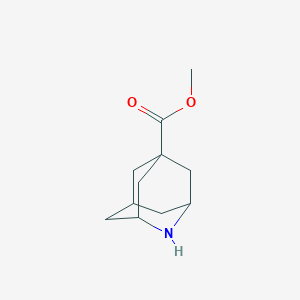

3-(2-Hydroxyethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 . It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

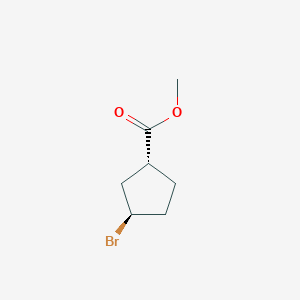

The synthesis of this compound involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H10O3 . The compound is a part of the oxetane family, which are cyclic ethers with a three-membered ring .Chemical Reactions Analysis

Oxetanes, including this compound, are known to undergo various chemical reactions. For instance, they can be formed through the epoxide opening with trimethyloxosulfonium ylide . They can also undergo ring expansion to form tetrahydrofurans .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 118.13 .Mechanism of Action

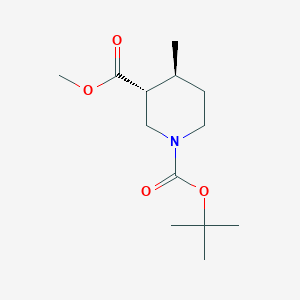

While the specific mechanism of action for 3-(2-Hydroxyethyl)oxetan-3-ol is not mentioned in the search results, oxetanes in general have been employed to improve drugs’ physicochemical properties . They are more metabolically stable and lipophilicity neutral . Oxetanes can trigger profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference when replacing commonly employed functionalities such as gem-dimethyl or carbonyl groups .

Safety and Hazards

The safety data sheet for 3-(2-Hydroxyethyl)oxetan-3-ol indicates that it is combustible and may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Oxetanes, including 3-(2-Hydroxyethyl)oxetan-3-ol, are gaining interest in the field of drug discovery due to their ability to improve the physicochemical properties of drugs . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and drug development .

Properties

IUPAC Name |

3-(2-hydroxyethyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-1-5(7)3-8-4-5/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYQGNFAEOJUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Bromo-2-chlorophenyl)-5-fluoro-3-methylindol-1-yl]acetic acid](/img/structure/B8065191.png)

![Methyl 2-[2-(4-bromo-2-methylphenyl)-5-fluoro-3-methylindol-1-yl]acetate](/img/structure/B8065192.png)

![Methyl 2-[2-(4-bromo-2-methylphenyl)-5-chloro-6-fluoro-3-methylindol-1-yl]acetate](/img/structure/B8065193.png)

![(2S)-1-[(2R)-1-pent-4-ynoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8065220.png)

![ethyl 1-[(4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]triazole-4-carboxylate](/img/structure/B8065228.png)

![Tert-butyl 8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B8065233.png)

![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate](/img/structure/B8065252.png)

![[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B8065262.png)